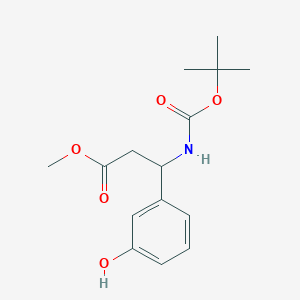

Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(18)20-4)10-6-5-7-11(17)8-10/h5-8,12,17H,9H2,1-4H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTYKJJOKXHQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a logical three-step sequence, commencing with the formation of the core β-amino acid scaffold, followed by the strategic protection of the amino group, and culminating in the esterification of the carboxylic acid. Each step is detailed with a thorough explanation of the underlying chemical principles, causality behind experimental choices, and a complete, actionable laboratory protocol. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a blend of theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of β-Amino Acid Derivatives

β-amino acids and their derivatives are crucial structural motifs in a vast array of biologically active molecules, including natural products, peptides, and pharmaceuticals. Unlike their α-amino acid counterparts, the homologated backbone of β-amino acids imparts unique conformational properties and increased metabolic stability to peptides and other molecules in which they are incorporated. The target molecule of this guide, this compound, combines several key features: a chiral β-amino acid core, a versatile phenolic hydroxyl group amenable to further functionalization, and orthogonally protected amino and carboxylic acid moieties. These attributes make it a highly sought-after intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.

The synthetic strategy detailed herein is designed to be efficient, scalable, and to proceed through well-characterized intermediates, ensuring reproducibility and high purity of the final product.

Overall Synthetic Strategy

The synthesis of this compound is strategically divided into three distinct stages. This modular approach allows for the isolation and purification of key intermediates, ensuring the high quality of the final product.

Figure 1: Overall synthetic workflow for this compound.

Step-by-Step Synthesis and Experimental Protocols

Step 1: Synthesis of 3-Amino-3-(3-hydroxyphenyl)propanoic acid

The initial and crucial step is the construction of the β-amino acid backbone. A highly effective method for this transformation is a variation of the Mannich reaction, a three-component condensation that is both atom-economical and convergent.

Causality of Experimental Choices:

-

Reactants: 3-Hydroxybenzaldehyde is chosen as the aromatic starting material. Malonic acid serves as the two-carbon source for the propanoate backbone, and ammonium acetate provides the amino group in situ.

-

Solvent: Ethanol is an excellent solvent for this reaction as it effectively dissolves the starting materials and the intermediate imine, while also being relatively benign and easy to remove.

-

Temperature: The reaction is heated to reflux to provide the necessary activation energy for the condensation and decarboxylation steps.

Experimental Protocol:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxybenzaldehyde (24.4 g, 0.2 mol), malonic acid (22.9 g, 0.22 mol), and ammonium acetate (30.8 g, 0.4 mol).

-

Add 200 mL of absolute ethanol to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 50 mL) and then with diethyl ether (2 x 50 mL) to remove any unreacted starting materials and byproducts.

-

Dry the white solid under vacuum to afford 3-amino-3-(3-hydroxyphenyl)propanoic acid.

| Parameter | Value |

| Yield | Typically 75-85% |

| Appearance | White to off-white solid |

| Purity (by NMR) | >95% |

Step 2: Boc Protection of 3-Amino-3-(3-hydroxyphenyl)propanoic acid

With the β-amino acid in hand, the next step is the protection of the nucleophilic amino group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Causality of Experimental Choices:

-

Protecting Agent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).

-

Base and Solvent System: A biphasic system of dioxane and aqueous sodium hydroxide is employed. The aqueous base deprotonates the carboxylic acid and neutralizes the acid formed during the reaction, while the dioxane ensures the solubility of the amino acid and the Boc₂O.

-

Temperature: The reaction is performed at room temperature, as it proceeds efficiently without the need for heating, which could lead to side reactions.

Experimental Protocol:

-

In a 1 L Erlenmeyer flask, dissolve 3-amino-3-(3-hydroxyphenyl)propanoic acid (36.2 g, 0.2 mol) in a solution of sodium hydroxide (8.8 g, 0.22 mol) in 200 mL of water.

-

To this solution, add 200 mL of dioxane.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (48.0 g, 0.22 mol) portion-wise over 30 minutes with vigorous stirring.

-

Remove the ice bath and continue stirring at room temperature overnight (12-16 hours).

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (2 x 100 mL) to remove any unreacted Boc₂O and other non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold 1 M solution of hydrochloric acid. A white precipitate will form.

-

Collect the precipitate by vacuum filtration, wash it thoroughly with cold water until the washings are neutral, and then dry it under vacuum to yield 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoic acid.

| Parameter | Value |

| Yield | Typically 90-95% |

| Appearance | White solid |

| Purity (by HPLC) | >98% |

Step 3: Esterification to this compound

The final step in the sequence is the conversion of the carboxylic acid to its corresponding methyl ester. This transformation is crucial for modulating the polarity and reactivity of the molecule for subsequent applications.

Causality of Experimental Choices:

-

Esterification Reagents: Methyl iodide (MeI) is a highly reactive and efficient methylating agent. Potassium carbonate (K₂CO₃) is used as a mild base to deprotonate the carboxylic acid, forming the carboxylate nucleophile, without affecting the Boc protecting group or the phenolic hydroxyl group.

-

Solvent: Acetone is a suitable solvent as it dissolves the Boc-protected amino acid and is inert to the reaction conditions.

-

Temperature: The reaction is performed at reflux to ensure a reasonable reaction rate.

Experimental Protocol:

-

To a 500 mL round-bottom flask, add 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoic acid (28.1 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 250 mL of dry acetone.

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (9.3 mL, 0.15 mol) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain it for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Dissolve the crude product in ethyl acetate (200 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by column chromatography on silica gel if necessary.

| Parameter | Value |

| Yield | Typically 85-95% |

| Appearance | White to pale yellow solid or viscous oil |

| Purity (by HPLC) | >98% |

Characterization Data

The structure and purity of the final product and intermediates should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the presence of all functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final product and intermediates.

Conclusion

This technical guide has detailed a reliable and efficient three-step synthesis of this compound. The presented methodologies are based on well-established and scalable chemical transformations, providing a practical route for obtaining this valuable building block in high yield and purity. The in-depth explanation of the rationale behind the experimental choices and the detailed protocols are intended to empower researchers to successfully replicate and adapt this synthesis for their specific research and development needs.

A Guide to the Structural Elucidation of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate: A Spectroscopic Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure combines a β-amino acid scaffold, a phenolic moiety, and protecting groups that are pivotal in multi-step organic syntheses. The precise confirmation of its chemical structure is a critical prerequisite for its use in any synthetic route, ensuring the integrity and purity of downstream compounds. This guide provides a comprehensive technical overview of the analytical methodologies employed to elucidate and confirm the structure of this compound, grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy. The focus is not merely on the data itself, but on the causal links between the molecular structure and the resulting spectroscopic signatures.

Molecular Structure Overview

The target molecule, with a molecular formula of C15H21NO5 and a molecular weight of 295.33 g/mol , possesses several key structural features that are amenable to spectroscopic analysis: a monosubstituted aromatic ring, an ester functional group, a carbamate (Boc protecting group), and a chiral center. Each of these components will give rise to characteristic signals in the various spectra, and their interconnectivity can be established through advanced analytical techniques.

Caption: Chemical structure of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Skeleton

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environments, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.40 | Singlet | 9H | tert-butyl (Boc) | The nine equivalent protons of the tert-butyl group are shielded and show a characteristic singlet. |

| ~2.80 | Multiplet | 2H | -CH₂- (Propanoate) | These diastereotopic protons are adjacent to a chiral center and will likely appear as a complex multiplet. |

| ~3.65 | Singlet | 3H | -OCH₃ (Methyl Ester) | The methyl protons of the ester are deshielded by the adjacent oxygen and appear as a singlet. |

| ~5.10 | Multiplet | 1H | -CH- (Methine) | This proton is coupled to the adjacent -CH₂- group and the -NH- proton, resulting in a multiplet. |

| ~5.50 | Doublet | 1H | -NH- (Amide) | The amide proton is coupled to the adjacent methine proton. Its chemical shift can be broad and solvent-dependent. |

| 6.70 - 7.20 | Multiplet | 4H | Aromatic Protons | The protons on the 3-hydroxyphenyl ring will exhibit a complex splitting pattern due to their meta-substitution. |

| ~9.50 | Singlet (broad) | 1H | -OH (Phenolic) | The phenolic proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The magnetic field is "locked" using the deuterium signal from the solvent.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired using a single-pulse experiment. A relaxation delay of 1-5 seconds between pulses is used to ensure accurate integration.

-

Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via Fourier transformation. The spectrum is then phase-corrected and the baseline is corrected.

-

Analysis: The spectrum is calibrated using the residual solvent peak. The peaks are integrated to determine the relative number of protons, and the multiplicities and coupling constants are analyzed to determine the connectivity of the protons.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~28.3 | tert-butyl CH₃ (Boc) | The three equivalent methyl carbons of the Boc group are highly shielded. |

| ~42.0 | -CH₂- (Propanoate) | The methylene carbon of the propanoate backbone. |

| ~51.8 | -OCH₃ (Methyl Ester) | The methyl carbon of the ester. |

| ~55.0 | -CH- (Methine) | The chiral methine carbon attached to the nitrogen and the aromatic ring. |

| ~79.5 | tert-butyl C (Boc) | The quaternary carbon of the Boc group. |

| 113-120 | Aromatic CH | The aromatic carbons ortho and para to the hydroxyl group are shielded. |

| ~130.0 | Aromatic CH | The aromatic carbon meta to the hydroxyl group. |

| ~140.0 | Aromatic C | The aromatic carbon attached to the propanoate chain. |

| ~156.0 | Aromatic C-OH | The aromatic carbon bearing the hydroxyl group is deshielded. |

| ~155.5 | C=O (Boc) | The carbonyl carbon of the carbamate. |

| ~172.0 | C=O (Ester) | The carbonyl carbon of the methyl ester. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample (15-25 mg in 0.6-0.7 mL of deuterated solvent) is often preferred for ¹³C NMR.

-

Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

Data Processing and Analysis: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and baseline correction. The chemical shifts of the peaks are then assigned to the corresponding carbon atoms in the molecule.

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Expected Fragmentation Pattern:

-

Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (m/z = 295.33) should be observed, although it may be of low intensity in some ionization modes.

-

Loss of Isobutylene (M-56): A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈), resulting in a prominent peak at m/z = 239.

-

Loss of the Boc group (M-100): Cleavage of the entire Boc group (C₅H₉O₂) will lead to a fragment at m/z = 195.

-

Loss of the methoxy group (M-31): Cleavage of the methyl ester's methoxy group (-OCH₃) can result in a peak at m/z = 264.

-

Loss of the carbomethoxy group (M-59): Fragmentation of the entire methyl ester group (-COOCH₃) can produce a peak at m/z = 236.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3200-3400 (broad) | O-H (Phenol) | Stretching |

| ~3300 | N-H (Amide) | Stretching |

| 2850-3000 | C-H (Aliphatic) | Stretching |

| ~1735 | C=O (Ester) | Stretching |

| ~1690 | C=O (Carbamate) | Stretching |

| 1500-1600 | C=C (Aromatic) | Stretching |

| 1150-1250 | C-O (Ester & Carbamate) | Stretching |

Experimental Protocol: FTIR Spectroscopy (Thin Film)

-

Sample Preparation: If the sample is a solid, a small amount can be dissolved in a volatile solvent and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

-

Background Spectrum: A background spectrum of the clean, empty salt plate is recorded.

-

Sample Spectrum: The salt plate with the sample film is placed in the spectrometer, and the sample spectrum is acquired.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to produce the final infrared spectrum of the compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon and proton skeleton, while mass spectrometry confirms the molecular weight and reveals key fragmentation pathways. FTIR spectroscopy offers a rapid confirmation of the presence of the key functional groups. By integrating the data from these complementary techniques, a confident and unambiguous structural assignment can be achieved, ensuring the quality and reliability of this important synthetic building block for research and development.

Spectroscopic Analysis of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate: A Technical Guide for Drug Development Professionals

Abstract

Introduction: The Significance of a Versatile Building Block

Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate serves as a crucial chiral intermediate in the synthesis of a variety of biologically active molecules. Its structure combines a protected amino group, a hydroxylated phenyl ring, and a methyl ester, making it a versatile scaffold for introducing key pharmacophoric features. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be deprotected under mild acidic conditions, a common strategy in multi-step organic synthesis. The 3-hydroxyphenyl moiety is a common feature in many natural products and synthetic drugs, often involved in crucial hydrogen bonding interactions with biological targets.

Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity and purity of the final active pharmaceutical ingredient (API). This guide will delve into the expected spectroscopic signature of this molecule, providing a foundational understanding for its identification and quality control.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecular structure is fundamental to interpreting its spectral data. The following diagram illustrates the key functional groups and proton/carbon environments that will be discussed in the subsequent sections.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the analysis of related compounds, the following ¹H and ¹³C NMR spectral data are predicted.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.20 | t | 1H | Ar-H (H5') | Aromatic proton ortho to two carbons. |

| ~6.80-6.90 | m | 2H | Ar-H (H4', H6') | Aromatic protons with varied coupling. |

| ~6.70 | d | 1H | Ar-H (H2') | Aromatic proton ortho to the chiral center. |

| ~5.50 | d | 1H | NH (Boc) | Amide proton, coupling to the adjacent methine. |

| ~5.10 | m | 1H | Cα-H | Methine proton, coupled to the adjacent methylene and NH protons. |

| ~3.65 | s | 3H | OCH₃ | Singlet for the methyl ester protons. |

| ~2.80 | m | 2H | Cβ-H₂ | Methylene protons adjacent to the chiral center and carbonyl group. |

| ~1.40 | s | 9H | C(CH₃)₃ | Singlet for the nine equivalent protons of the tert-butyl group. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172.0 | C=O (ester) | Carbonyl carbon of the methyl ester. |

| ~157.0 | C=O (Boc) | Carbonyl carbon of the Boc protecting group. |

| ~156.0 | C3' (Ar-C-OH) | Aromatic carbon attached to the hydroxyl group. |

| ~142.0 | C1' (Ar-C) | Aromatic carbon attached to the chiral center. |

| ~130.0 | C5' (Ar-CH) | Aromatic methine carbon. |

| ~118.0 | C6' (Ar-CH) | Aromatic methine carbon. |

| ~114.0 | C4' (Ar-CH) | Aromatic methine carbon. |

| ~113.0 | C2' (Ar-CH) | Aromatic methine carbon. |

| ~80.0 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~55.0 | Cα | Chiral methine carbon. |

| ~52.0 | OC H₃ | Methyl carbon of the ester. |

| ~40.0 | Cβ | Methylene carbon. |

| ~28.5 | C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Experimental Protocol for NMR Data Acquisition

Caption: General workflow for NMR spectral acquisition.

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400-600 MHz spectrometer using a standard single-pulse experiment. A sufficient number of scans (typically 16-32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans (typically 1024-2048) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Analysis: Analyze the processed spectra to determine chemical shifts, signal integrations, and coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Strong, Broad | O-H stretch (phenol) & N-H stretch (amide) | Overlapping broad bands characteristic of hydrogen-bonded OH and NH groups. |

| ~3050 | Medium | C-H stretch (aromatic) | Stretching vibrations of C-H bonds on the phenyl ring. |

| 2980-2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of C-H bonds in the methyl and methylene groups. |

| ~1740 | Strong | C=O stretch (ester) | Carbonyl stretching of the methyl ester. |

| ~1690 | Strong | C=O stretch (amide I, Boc) | Carbonyl stretching of the Boc protecting group. |

| ~1600, ~1490 | Medium | C=C stretch (aromatic) | Skeletal vibrations of the phenyl ring. |

| ~1520 | Medium | N-H bend (amide II) | Bending vibration of the N-H bond in the amide. |

| ~1250, ~1170 | Strong | C-O stretch (ester & Boc) | Stretching vibrations of the C-O bonds. |

Experimental Protocol for IR Data Acquisition

Caption: General workflow for FTIR spectral acquisition.

-

Sample Preparation: Prepare the sample as a thin film by dissolving a small amount in a volatile solvent and allowing it to evaporate on a salt plate (NaCl or KBr). Alternatively, for a solid sample, prepare a KBr pellet.

-

Background Spectrum: Record a background spectrum of the empty sample holder.

-

Sample Spectrum: Record the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| Predicted m/z | Proposed Fragment | Fragmentation Pathway |

| 295 | [M]⁺ | Molecular ion |

| 239 | [M - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 194 | [M - Boc]⁺ | Loss of the Boc group. |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage. |

| 100 | [Boc]⁺ | Cleavage of the N-Cα bond. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation from the Boc group (often a base peak). |

Experimental Protocol for MS Data Acquisition

Caption: General workflow for mass spectrometric analysis.

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (GC-MS or LC-MS).

-

Ionization: Ionize the sample using an appropriate technique. Electrospray ionization (ESI) is a soft ionization method suitable for determining the molecular weight, while electron ionization (EI) will induce fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions and record their abundance.

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Conclusion: A Predictive Framework for Quality Assurance

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectral data for this compound. By understanding the expected spectral features and employing the outlined experimental protocols, researchers and drug development professionals can confidently characterize this important synthetic intermediate. The provided data serves as a benchmark for assessing the purity and structural integrity of the compound, ensuring the quality of subsequent synthetic steps and the final active pharmaceutical ingredient. As with any predictive model, it is imperative to confirm these findings with experimentally acquired data for each new batch of the compound.

A Technical Guide to the Solubility of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate in Organic Solvents

Abstract

Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate is a chiral building block of significant interest in pharmaceutical synthesis, particularly as an intermediate for complex active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in organic solvents is paramount for the optimization of reaction conditions, purification strategies, and ultimately, the efficient and scalable production of drug candidates. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of this compound. We will delve into the theoretical underpinnings of solubility, grounded in molecular structure and intermolecular forces, and present detailed, field-proven experimental protocols. The methodologies described herein are designed to ensure data integrity and reproducibility, adhering to the principles of Good Laboratory Practice (GLP).

Introduction: The Central Role of Solubility in Pharmaceutical Development

In the journey from a promising molecule to a viable drug product, solubility is a critical physical property that influences nearly every stage of development.[1] For an intermediate like this compound, solubility dictates the choice of reaction media, affects reaction kinetics, and is the cornerstone of developing effective crystallization and purification processes.[2] Poorly characterized solubility can lead to challenges in process scale-up, inconsistent yields, and difficulties in achieving the required purity standards.

This guide addresses the specific challenges associated with this Boc-protected amino acid ester. The presence of diverse functional groups—a bulky, nonpolar tert-butoxycarbonyl (Boc) group, a polar hydroxyl group, a polar ester, and an aromatic ring—creates a complex solubility profile that requires a systematic and multi-faceted approach to fully characterize.

Physicochemical Profile of the Target Compound

The molecule's structure is amphiphilic, containing both hydrophobic (Boc group, phenyl ring) and hydrophilic (hydroxyl, ester, and N-H groups) regions. This duality is key to predicting its behavior in various solvents.

Theoretical Framework for Solubility Prediction

While empirical testing is the definitive measure of solubility, a robust theoretical framework can guide solvent selection, saving significant time and resources.[5] Modern approaches move beyond simple polarity considerations to more nuanced models like Hansen Solubility Parameters (HSP).[6]

The "Like Dissolves Like" Principle

The solubility of a solid in a liquid solvent is governed by the thermodynamics of dissolution, which involves overcoming the solute-solute lattice energy and forming new solute-solvent interactions.[1]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. We predict moderate to high solubility due to favorable interactions with the compound's hydroxyl, ester, and Boc-carbonyl groups.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF): These solvents are hydrogen bond acceptors but not donors. They will interact well with the polar parts of the molecule. Solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are generally good solvents for Boc-protected amino acids.[7]

-

Nonpolar Solvents (e.g., Toluene, Heptane): These solvents interact primarily through van der Waals forces. The large, nonpolar Boc group and the phenyl ring will favor solubility in these solvents, but the polar hydroxyl and ester groups will oppose it, likely resulting in low solubility.

Hansen Solubility Parameters (HSP)

HSP provides a more quantitative method for predicting solubility by breaking down the total cohesive energy of a substance into three components:[8][9]

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[10] By determining the HSP of our target compound through experimentation, a three-dimensional "solubility sphere" can be generated. Solvents whose parameters fall within this sphere are predicted to be good solvents. This tool is invaluable for screening and selecting optimal solvents or solvent mixtures for processes like crystallization.[6]

Experimental Determination of Solubility: A Self-Validating Approach

The following protocols are designed to provide accurate and reproducible solubility data, adhering to Good Laboratory Practice (GLP) principles which ensure the quality and integrity of non-clinical laboratory studies.[11][12]

Core Principles of Good Laboratory Practice (GLP) in Solubility Measurement

-

Calibration: All equipment (balances, temperature probes, analytical instruments) must be periodically calibrated against traceable standards.[11]

-

Documentation: All procedures, measurements, and observations must be recorded directly, accurately, and legibly.[11]

-

Reagent Management: Solvents and reagents should be clearly labeled with identity, concentration, and expiry date.[11]

-

Method Validation: The analytical method used for quantification (e.g., HPLC) must be validated for accuracy, precision, linearity, and specificity.

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[13][14][15] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Step-by-Step Methodology:

-

Preparation: To a series of 4 mL glass vials, add a pre-weighed excess amount of this compound (e.g., 50 mg). The key is to ensure an excess of solid will remain after equilibrium is reached.[13]

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the test solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25°C ± 0.5°C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[16][17] The time required may need to be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand in the temperature bath without agitation for at least 2 hours to allow the excess solid to sediment.[13][16]

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a chemically compatible syringe filter (e.g., 0.45 μm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

-

Quantification: Prepare a gravimetrically accurate dilution of the filtered saturated solution. Analyze this solution using a validated HPLC-UV method against a calibration curve prepared from known standards of the compound.

-

Calculation: Based on the dilution factor and the concentration determined by HPLC, calculate the solubility of the compound in the original solvent, typically expressed in mg/mL or mol/L.

Protocol 2: Kinetic Solubility Measurement (High-Throughput Screening)

For early-stage development where compound availability is limited, kinetic solubility methods provide a rapid assessment.[18] These methods measure the point at which a compound, added from a concentrated DMSO stock, precipitates in an aqueous or organic medium. Nephelometry, which measures light scattering from suspended particles, is a common technique.[19]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mg/mL).

-

Titration: In a multi-well plate, dispense the various test solvents.

-

Precipitation Induction: Using a liquid handling robot, make small, incremental additions of the DMSO stock solution into the test solvents with continuous monitoring by a nephelometer.

-

Detection: The point at which a significant increase in light scattering (turbidity) is detected marks the precipitation point.

-

Calculation: The concentration of the compound at this point is reported as the kinetic solubility. It is important to note that this value is often higher than the thermodynamic solubility as it represents a supersaturated state.[18]

Predictive Data and Application

As direct experimental data for this specific compound is not publicly available, the following table summarizes the predicted solubility based on the theoretical principles discussed. This serves as a starting point for experimental design.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Excellent H-bond donor/acceptor properties interact with all polar groups. |

| Ethanol | High | Similar to methanol, slightly less polar. | |

| Isopropanol | Moderate | Increased alkyl chain reduces polarity compared to methanol/ethanol. | |

| Polar Aprotic | Dichloromethane (DCM) | High | Generally a good solvent for Boc-protected amino acids.[7] |

| Tetrahydrofuran (THF) | High | Good solvent for Boc-protected amino acids.[7] | |

| Acetone | Moderate-High | Can accept H-bonds from the hydroxyl group. | |

| Ethyl Acetate | Moderate | Ester functionality provides polarity, but less than acetone. | |

| Acetonitrile (ACN) | Moderate-Low | Highly polar but a poor H-bond acceptor. | |

| Nonpolar | Toluene | Low | Aromatic ring may interact with the phenyl group, but overall polarity mismatch. |

| Heptane | Insoluble | Significant polarity mismatch; lacks ability to form required interactions. |

Application in Process Chemistry

-

Reaction Solvent: For a reaction involving this molecule, a solvent with high solubility like THF or DCM would likely be chosen to ensure a homogeneous reaction mixture.

-

Crystallization/Purification: A binary solvent system is often used for crystallization. One might dissolve the crude product in a "good" solvent (e.g., Ethyl Acetate) at an elevated temperature and then add a "poor" or "anti-solvent" (e.g., Heptane) to induce precipitation of the pure compound upon cooling. The data generated from these protocols is essential for designing such a process.[2]

Conclusion

The solubility of this compound is a complex property dictated by its multifaceted chemical structure. A purely trial-and-error approach to solvent selection is inefficient. By combining a theoretical understanding of intermolecular forces with systematic, robust experimental methods like the shake-flask protocol, researchers can efficiently map the solubility profile of this important intermediate. This data-driven approach is fundamental to developing scalable, reproducible, and efficient synthetic and purification processes in the pharmaceutical industry.

References

- 1. echemi.com [echemi.com]

- 2. d-nb.info [d-nb.info]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [cymitquimica.com]

- 5. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]

- 11. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 12. pharmabeginers.com [pharmabeginers.com]

- 13. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Solubility Measurements | USP-NF [uspnf.com]

- 16. researchgate.net [researchgate.net]

- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 18. asianpubs.org [asianpubs.org]

- 19. rheolution.com [rheolution.com]

Guide to the Stability and Storage of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate is a valuable building block in medicinal chemistry and peptide synthesis, prized for its unique structural features. However, its long-term integrity is contingent upon a thorough understanding of its inherent chemical liabilities. This guide provides a detailed analysis of the molecule's stability profile, outlining the primary degradation pathways—acid-labile deprotection, ester hydrolysis, and phenolic oxidation. We present field-proven protocols for optimal storage and handling designed to mitigate these risks, ensuring the compound's purity and reactivity for downstream applications. Furthermore, a comprehensive methodology for conducting forced degradation studies is detailed to empower researchers to validate stability under specific experimental conditions.

Introduction to the Molecule: A Chemist's Perspective

This compound is a non-proteinogenic amino acid derivative. Its structure incorporates three key functional groups that dictate its utility and its stability: a tert-butyloxycarbonyl (Boc) protected amine, a methyl ester, and a meta-substituted phenolic ring. The Boc group provides temporary, acid-labile protection of the amine, a cornerstone of modern peptide synthesis.[1][] The methyl ester and phenolic hydroxyl group offer further sites for chemical modification, making this compound a versatile scaffold in the design of novel therapeutics and complex organic molecules.

Understanding the interplay of these functional groups is paramount. While they enable specific chemical transformations, they also represent potential points of degradation if the molecule is not handled and stored with precision. This guide serves as an authoritative resource for preserving the chemical fidelity of this important reagent.

Chemical Structure and Intrinsic Stability Profile

The stability of a compound is not an absolute property but rather a function of its environment. For this compound, the key is to create an environment that minimizes the reactivity of its three primary functional moieties.

Caption: Key functional groups and their associated stability concerns.

-

Boc-Protected Amine: The tert-butyloxycarbonyl group is a robust protecting group under neutral and basic conditions.[3] Its primary liability is its sensitivity to acid. Even mild acidic conditions can initiate its cleavage, yielding the free amine, carbon dioxide, and isobutylene.[4]

-

Methyl Ester: Esters are susceptible to hydrolysis. This reaction can be catalyzed by either acid or, more commonly, base (a process known as saponification).[5][6] The presence of water is a prerequisite for this degradation pathway. While the reaction with pure water is slow, it is a significant long-term concern.[6]

-

Phenolic Hydroxyl Group: The phenol moiety is electron-rich and thus prone to oxidation.[7] Exposure to atmospheric oxygen, light, and trace metal ions can catalyze the formation of quinone-type structures, which are often highly colored (leading to a yellow or brown appearance of the solid).[8][9]

Primary Degradation Pathways

Based on the structural analysis, three distinct degradation pathways can compromise the purity of the compound. Preventing these reactions is the core objective of the recommended storage and handling protocols.

References

- 1. benchchem.com [benchchem.com]

- 3. reddit.com [reddit.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Phenols - Wikipedia [en.wikipedia.org]

- 8. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Commercial Availability of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its structure, featuring a Boc-protected amine, a methyl ester, and a functionalized phenyl ring, makes it a versatile intermediate for creating more complex molecules. This guide provides a comprehensive overview of its commercial availability, potential synthetic routes, and its applications in drug discovery and development.

Commercial Availability

This compound is available from several chemical suppliers, though it is generally considered a specialty chemical for research and development purposes. It is not typically stocked in large quantities, and its availability can vary.

Key suppliers listing this compound include:

-

CymitQuimica : Offers the product with 97% purity under their "Indagoo" brand, intended for laboratory use.[1] They provide various quantities, including 250mg, 1g, and 5g.[1]

-

Reagentia : Lists the compound for sale in quantities of 250mg, 1g, and 5g.[2]

-

Fluorochem : Also listed as a supplier for this chemical.[3]

It is important to note that the CAS number for this compound may be listed as 1423134-61-5 by some suppliers.[2] Researchers should verify the product specifications and purity with the supplier before purchasing. Pricing can fluctuate based on the supplier and the quantity required.

Related Compounds and Chirality

Several related compounds with slight structural variations are also commercially available. These can be useful alternatives or starting materials for further synthesis. It is crucial to pay attention to the stereochemistry, as suppliers may offer specific enantiomers. For example:

-

(S)-2-(boc-amino)-3-(3-hydroxyphenyl)propionic acid methyl ester : This isomer is available from suppliers like Achmem.[4]

-

Boc-(R)-3-amino-3-(3-hydroxyphenyl)propionic acid and Boc-(S)-3-amino-3-(3-hydroxyphenyl)propionic acid : These enantiomerically pure carboxylic acid precursors are available from suppliers like Chem-Impex.[5][6] These can be esterified to obtain the desired methyl ester.

The table below summarizes the availability of the target compound and its closely related analogs.

| Compound Name | CAS Number | Supplier(s) | Notes |

| This compound | 1423134-61-5 | CymitQuimica, Reagentia, Fluorochem | Racemic mixture or undefined stereochemistry. |

| (S)-2-(boc-amino)-3-(3-hydroxyphenyl)propionic acid methyl ester | Not specified | Achmem | (S)-enantiomer. |

| Boc-(R)-3-amino-3-(3-hydroxyphenyl)propionic acid | 329013-12-9 | Chem-Impex | (R)-enantiomer of the carboxylic acid. |

| Boc-(S)-3-amino-3-(3-hydroxyphenyl)propionic acid | Not specified | Chem-Impex | (S)-enantiomer of the carboxylic acid. |

Synthesis Strategies

For instances where direct purchase is not feasible or a specific, non-stocked analog is required, understanding the synthetic routes to this compound is crucial. The synthesis generally involves the protection of an amino group, followed by esterification.

A plausible and common synthetic approach is a multi-step process starting from a commercially available amino acid.

General Synthetic Workflow

A logical synthetic pathway would involve the following key transformations:

-

Boc Protection : The amino group of a suitable precursor, such as 3-amino-3-(3-hydroxyphenyl)propanoic acid, is protected using di-tert-butyl dicarbonate (Boc₂O).

-

Esterification : The carboxylic acid of the Boc-protected intermediate is then esterified to the methyl ester, often using methanol in the presence of an acid catalyst like sulfuric acid or thionyl chloride.

Caption: A generalized synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, non-validated protocol based on standard organic chemistry principles. Researchers must adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.

Step 1: Boc Protection of 3-Amino-3-(3-hydroxyphenyl)propanoic acid

-

Dissolve 3-amino-3-(3-hydroxyphenyl)propanoic acid in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Add a base, for example, sodium bicarbonate or triethylamine, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same organic solvent.

-

Allow the reaction to stir and warm to room temperature overnight.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

Step 2: Methyl Esterification

-

Dissolve the Boc-protected amino acid from the previous step in anhydrous methanol.

-

Cool the solution in an ice bath.

-

Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.

-

Allow the reaction to stir at room temperature or gently reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the acid with a weak base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a highly relevant building block in medicinal chemistry.

Peptide Synthesis and Peptidomimetics

The Boc-protected amino acid structure is a cornerstone of solid-phase peptide synthesis (SPPS). This compound and its derivatives can be used to incorporate non-canonical amino acids into peptide chains, which can enhance the stability, bioactivity, and pharmacokinetic properties of peptide-based drugs.[5][6] The ability to introduce a hydroxyphenyl group allows for further modifications and can influence receptor binding.

Scaffolding for Small Molecule Inhibitors

The phenylpropanoate core is a common scaffold in the design of small molecule inhibitors for various biological targets. The hydroxyl group on the phenyl ring can act as a hydrogen bond donor or acceptor, or as a point for further chemical elaboration to improve potency and selectivity. The methyl group, in general, can modulate physicochemical and pharmacokinetic properties of a drug molecule.[7]

Bioconjugation and Drug Delivery

The functional groups on this molecule, particularly after deprotection, can be utilized in bioconjugation strategies.[5][6] This allows for the linking of the molecule to larger biomolecules, such as antibodies or polymers, to create targeted drug delivery systems. This is particularly relevant in fields like oncology, where targeted delivery can minimize off-target toxicity.[5]

Conclusion

This compound is a commercially available, albeit specialized, chemical intermediate with significant applications in pharmaceutical research and development. While it can be sourced from a number of suppliers, researchers should be prepared for potential lead times and should consider in-house synthesis if specific stereoisomers or large quantities are required. Its versatile structure makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutics, from peptide-based drugs to small molecule inhibitors and targeted drug delivery systems.

References

Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate: A Versatile Chiral Building Block for Novel Therapeutics

Executive Summary

Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate is a non-natural, chiral β-amino acid derivative that stands at the intersection of synthetic versatility and therapeutic potential. Its unique trifunctional structure—comprising a Boc-protected amine, a reactive phenolic hydroxyl group, and a methyl ester—makes it an exceptionally valuable intermediate for drug discovery and development. This guide elucidates the core applications of this molecule, demonstrating its pivotal role as a precursor to key pharmaceuticals, particularly cholinesterase inhibitors for neurodegenerative diseases, and as a fundamental component in the synthesis of enzymatically stable β-peptides and peptidomimetics. By providing detailed synthetic protocols, mechanistic insights, and a forward-looking perspective, this document serves as a comprehensive resource for researchers and scientists aiming to leverage this powerful building block in the creation of next-generation therapeutics.

The Strategic Advantage of β-Amino Acids in Medicinal Chemistry

The vast majority of natural peptides and proteins are constructed from α-amino acids, where the amino group is attached to the carbon atom adjacent to the carboxyl group. While central to biology, α-peptides are often limited as therapeutic agents due to their rapid degradation by proteases in the body. This has driven the exploration of non-natural amino acids, with β-amino acids emerging as a particularly promising class.

In β-amino acids, the amino group is attached to the β-carbon, one atom further from the carboxyl group.[1] This seemingly minor structural shift has profound consequences:

-

Enhanced Proteolytic Stability: The altered backbone geometry makes peptides containing β-amino acids (β-peptides) poor substrates for common proteases, significantly increasing their in vivo half-life.[1]

-

Unique Secondary Structures: β-Peptides can fold into stable, predictable secondary structures, such as helices and sheets, that are distinct from those of α-peptides. This allows for the design of "foldamers"—synthetic oligomers that mimic the structure and function of natural peptides but with improved stability.[2]

This compound is a premier example of a functionalized β-amino acid synthon. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise incorporation into peptide chains, while the 3-hydroxyphenyl moiety provides a reactive handle for synthesizing a diverse range of complex molecular architectures.[3][4]

Synthesis and Physicochemical Profile

Key Properties

A summary of the essential physicochemical properties of the title compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 1423134-61-5 | [5][6] |

| Molecular Formula | C₁₄H₁₉NO₅ | [4] |

| Molecular Weight | 281.31 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Key Functional Groups | Boc-protected amine, Methyl ester, Phenolic hydroxyl | [7] |

Synthetic and Chiral Resolution Strategies

The synthesis of enantiomerically pure β-aryl-β-amino acids is a key challenge in organic chemistry.[8] Common strategies involve the asymmetric addition of nucleophiles to chiral imines or enamines, often derived from commercially available starting materials like 3-hydroxybenzaldehyde. The use of chiral auxiliaries or catalysts is essential to control the stereochemistry at the newly formed chiral center.[2][9][10]

Caption: A plausible workflow for the asymmetric synthesis of the title compound.

Once a racemic or diastereomeric mixture is obtained, chiral resolution is critical. This is the process of separating the desired enantiomer from its mirror image.[11]

Common Resolution Techniques:

-

Diastereomeric Salt Formation: The free amine or the carboxylic acid (after ester hydrolysis) can be reacted with a chiral resolving agent (e.g., tartaric acid or a chiral amine) to form diastereomeric salts.[12] These salts have different solubilities and can be separated by fractional crystallization.

-

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can effectively separate enantiomers on both analytical and preparative scales.[13][14]

Core Applications in Pharmaceutical Synthesis

The true value of this compound lies in its application as a versatile starting material for high-value pharmaceutical targets.

Precursor for Cholinesterase Inhibitors: The Case of Rivastigmine

Rivastigmine is a carbamate-based acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[15] A key structural component of Rivastigmine is the (S)-1-(3-hydroxyphenyl)ethylamine moiety. The title compound serves as an excellent precursor to this core structure.

Caption: Conceptual synthetic transformations from the title compound to a key intermediate of Rivastigmine.

This pathway highlights how the stereocenter and the 3-hydroxyphenyl group of the starting material can be strategically manipulated to construct the core of the Rivastigmine molecule. Similar logic applies to the synthesis of analogues of Phenserine , another cholinesterase inhibitor where chiral building blocks are essential for achieving desired potency and selectivity.[16][17][18][19]

Building Block for Bio-stable Peptides

The Boc-protected amine is tailor-made for use in Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry.[20][] After hydrolysis of the methyl ester to the free carboxylic acid, the resulting β-amino acid can be incorporated into a growing peptide chain.

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) using Boc-chemistry.

The process involves anchoring the first amino acid to a solid support (resin) and then sequentially adding new amino acids. The Boc group protects the N-terminus of the incoming amino acid, preventing self-polymerization.[22] It is removed with a mild acid like trifluoroacetic acid (TFA) before the next coupling cycle begins.[3][22] The incorporation of our title compound (after ester hydrolysis) would introduce a β-amino acid residue into the peptide, conferring the previously mentioned advantages of enhanced stability and unique folding properties.

Key Experimental Protocols

The following protocols are generalized procedures that illustrate the fundamental reactivity of the key functional groups in this compound.

Protocol 1: N-Terminal Boc Group Deprotection

-

Causality: The Boc group is an acid-labile protecting group. It is readily cleaved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), to reveal the free amine for subsequent reactions.[22][23] Dichloromethane (DCM) is a common solvent for this reaction.

-

Methodology:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Add TFA (10-20 eq, often as a 25-50% solution in DCM) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting crude amine (as a TFA salt) can be purified by chromatography or used directly in the next step after neutralization.

-

Protocol 2: Amide Bond Formation (Peptide Coupling)

-

Causality: After Boc deprotection, the newly freed amine is nucleophilic and can be coupled with a carboxylic acid to form an amide bond. This reaction requires an activating agent (e.g., HATU) to convert the carboxylic acid into a more reactive species, and a non-nucleophilic base (e.g., DIPEA) to neutralize the amine salt and facilitate the reaction.

-

Methodology:

-

Dissolve the deprotected amine TFA salt (1.0 eq) and an N-Boc protected α- or β-amino acid (1.1 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) to the solution.

-

Add a hindered organic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), dropwise to the stirred mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting dipeptide by flash column chromatography.

-

Protocol 3: O-Carbamoylation of the Phenolic Hydroxyl

-

Causality: The phenolic hydroxyl group can be functionalized, for example, by reaction with a carbamoyl chloride to form a carbamate ester, a key functional group in drugs like Rivastigmine.[15][24] This reaction typically requires a base to deprotonate the weakly acidic phenol, generating a more nucleophilic phenoxide intermediate.

-

Methodology:

-

Dissolve this compound (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Add a base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the sodium phenoxide.

-

Add the desired carbamoyl chloride (e.g., N-ethyl-N-methylcarbamoyl chloride, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography.

-

Future Outlook and Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its primary applications as a precursor for cholinesterase inhibitors and as a building block for stable β-peptides are well-established.

Looking forward, the compound's trifunctional nature opens doors to even more advanced applications. The phenolic hydroxyl group is an ideal attachment point for linkers used in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[25] The ability to install a chiral, conformationally constrained element could provide significant advantages in the rational design of these complex molecules.

References

- 1. peptide.com [peptide.com]

- 2. Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [guidechem.com]

- 6. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 7. This compound [cymitquimica.com]

- 8. books.google.cn [books.google.cn]

- 9. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 12. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. Synthesis of phenserine analogues and evaluation of their cholinesterase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 22. peptide.com [peptide.com]

- 23. Boc-Protected Amino Groups [organic-chemistry.org]

- 24. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

The Strategic Synthesis and Application of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate: A Technical Guide for Drug Discovery

In the landscape of modern drug discovery and peptide chemistry, the strategic use of precisely engineered building blocks is paramount to the successful synthesis of novel therapeutics. Among these, β-amino acids and their derivatives have garnered significant attention for their ability to impart unique structural and functional properties to peptides and other bioactive molecules. This technical guide provides an in-depth exploration of methyl 3-(tert-butoxycarbonyl-amino)-3-(3-hydroxyphenyl)propanoate, a versatile intermediate whose structural features make it a valuable asset for researchers, scientists, and drug development professionals.

This document will elucidate the synthetic pathways to this compound, detail its physicochemical properties, and explore its applications, particularly in the realm of peptide synthesis and medicinal chemistry. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure technical accuracy and practical utility.

The Significance of a Multifunctional Building Block

Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate is a non-natural β-amino acid derivative that incorporates three key functional domains, each contributing to its utility in organic synthesis:

-

The β-Amino Acid Backbone: Unlike their α-amino acid counterparts, peptides constructed from β-amino acids often exhibit enhanced stability against proteolytic degradation, a critical attribute for improving the pharmacokinetic profiles of peptide-based drugs.[1]

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines. Its presence allows for the selective unmasking of the amino functionality during peptide chain elongation, preventing unwanted side reactions and ensuring controlled synthesis.[2][3] The Boc group also tends to enhance the solubility of synthetic intermediates.[4]

-

The 3-Hydroxyphenyl Moiety: The hydroxylated phenyl ring provides a site for further chemical modification. This phenolic hydroxyl group can be leveraged for bioconjugation, the introduction of reporter groups, or the formation of ether linkages to construct more complex molecular architectures, including targeted drug delivery systems.[1][4]

The strategic combination of these features in a single, chiral molecule makes it a valuable starting point for creating diverse molecular scaffolds targeting a range of biological pathways. It has found application as an intermediate in the development of therapeutics for neurological disorders and in cancer research.[4]

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached via two primary, logical routes, starting from readily available precursors. The choice of pathway often depends on the availability of starting materials and the desired scale of the synthesis.

Pathway A: Esterification of Boc-protected β-Amino Acid

This is arguably the most direct route, beginning with the commercially available Boc-protected carboxylic acid, Boc-3-amino-3-(3-hydroxyphenyl)propionic acid. The key transformation is the esterification of the carboxylic acid to its corresponding methyl ester.

Pathway B: Boc Protection of β-Amino Ester

Alternatively, one can start with the methyl ester of the unprotected β-amino acid, methyl 3-amino-3-(3-hydroxyphenyl)propanoate, and introduce the Boc protecting group in the subsequent step.

Detailed Experimental Protocol (Representative Method via Pathway A)

The following protocol describes a representative procedure for the synthesis of this compound via Fischer-Speier esterification, a classic and reliable method for this type of transformation.

Materials and Reagents:

-

Boc-3-amino-3-(3-hydroxyphenyl)propionic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Boc-3-amino-3-(3-hydroxyphenyl)propionic acid (1.0 equivalent) in anhydrous methanol (10-20 volumes).

-

Catalyst Addition: Cool the solution in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred solution.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.

-

Workup - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound should be confirmed through standard analytical techniques.

| Property | Value |

| CAS Number | 1423134-61-5 |

| Molecular Formula | C₁₅H₂₁NO₅ |

| Molecular Weight | 295.33 g/mol |

| Appearance | Typically a white to off-white solid |

| Purity | ≥97% (commonly by HPLC) |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methyl ester protons (a singlet around 3.7 ppm), the diastereotopic protons of the methylene group adjacent to the ester, the methine proton, and the aromatic protons of the 3-hydroxyphenyl ring.

-

¹³C NMR: The carbon NMR will display distinct resonances for the carbonyl carbons of the ester and the carbamate, the quaternary carbon and methyl carbons of the Boc group, the methoxy carbon, and the carbons of the phenyl ring and the aliphatic backbone.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (or adducts such as [M+Na]⁺) corresponding to the calculated molecular weight.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile building block for more complex molecules with therapeutic potential.

Synthesis of Bioactive Peptides and Peptidomimetics

The compound is a key intermediate in the synthesis of peptides and peptidomimetics.[1] The Boc-protected amine allows for its incorporation into a growing peptide chain using standard solid-phase or solution-phase peptide synthesis methodologies. The resulting β-amino acid-containing peptide can exhibit enhanced resistance to enzymatic degradation, potentially leading to a longer in vivo half-life.

A Scaffold for Novel Therapeutics

Beyond peptide synthesis, the 3-hydroxyphenyl group serves as a handle for further derivatization. This allows for the construction of libraries of compounds for screening against various biological targets. Its use as a building block for neuroprotective agents and other targeted therapies is an active area of research.[4] The ability to create both hydrophobic (phenyl ring) and hydrophilic (hydroxyl group) interactions makes it a valuable scaffold in medicinal chemistry.

Conclusion

This compound is a strategically designed building block that offers synthetic chemists a combination of stability, reactivity, and functionality. Its β-amino acid core provides a foundation for creating proteolytically stable peptides, while the Boc protecting group ensures controlled and efficient synthesis. The presence of the hydroxyphenyl moiety opens avenues for further diversification and conjugation. The synthetic protocols, though based on fundamental organic reactions, provide a reliable means to access this valuable intermediate. As the demand for novel and more robust therapeutic agents continues to grow, the importance of such well-defined and versatile building blocks in the drug discovery pipeline cannot be overstated.

References

- 1. mdpi.com [mdpi.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]

Methodological & Application

Application Note & Protocol: Enantioselective Synthesis of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate via Rhodium-Catalyzed Asymmetric Hydrogenation

Audience: Researchers, scientists, and drug development professionals.

Introduction and Significance